molecular formula C20H23ClN2O4 B243836 3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide

3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide

Cat. No. B243836
M. Wt: 390.9 g/mol
InChI Key: NJNZSSGIWFVHRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell growth and proliferation. It has also been found to inhibit the activity of the cannabinoid receptor CB1, which is involved in the regulation of appetite, pain, and mood.
Biochemical and Physiological Effects
3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to have anti-inflammatory effects and has been used in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to have neuroprotective effects and has been used in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has several advantages for lab experiments. It is a highly specific inhibitor of CK2 and CB1, making it a valuable tool for studying the role of these proteins in various cellular processes. Additionally, this compound has been found to have low toxicity and is well-tolerated in animals. However, there are also some limitations to the use of this compound in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer to cells or animals. Additionally, this compound has a short half-life in vivo, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for the study of 3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide. One potential direction is the development of new drugs based on this compound. This compound has been found to have potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases, and further research could lead to the development of new drugs that are more effective and less toxic than current treatments. Another potential direction is the study of the mechanism of action of this compound. Although the mechanism of action is not fully understood, further research could lead to a better understanding of the role of CK2 and CB1 in various cellular processes. Additionally, further research could be conducted to improve the solubility and half-life of this compound, which would make it a more effective tool for studying the role of these proteins in vivo.

Synthesis Methods

The synthesis method of 3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide involves the reaction of 2-(4-morpholinyl)aniline with 5-methoxy-2-nitrobenzoic acid in the presence of a reducing agent such as iron powder or tin chloride. The resulting product is then reacted with 3-chloro-4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to obtain 3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide.

Scientific Research Applications

3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. It has been found to have various pharmacological properties and has been used in the development of new drugs. This compound has been found to have potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases.

properties

Molecular Formula

C20H23ClN2O4

Molecular Weight

390.9 g/mol

IUPAC Name

3-chloro-4-ethoxy-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide

InChI

InChI=1S/C20H23ClN2O4/c1-3-27-19-7-4-14(12-16(19)21)20(24)22-17-13-15(25-2)5-6-18(17)23-8-10-26-11-9-23/h4-7,12-13H,3,8-11H2,1-2H3,(H,22,24)

InChI Key

NJNZSSGIWFVHRP-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3)Cl

Origin of Product

United States

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